molecular formula C21H22BrFN4O2 B584750 O-Demethyl Vandetanib-d4 CAS No. 1346599-97-0

O-Demethyl Vandetanib-d4

Cat. No. B584750
M. Wt: 465.36
InChI Key: XFRILWHQVZXWIN-KXGHAPEVSA-N
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Description

O-Demethyl Vandetanib-d4 is a derivative of Vandetanib . Vandetanib is an orally available inhibitor of different intracellular signaling pathways involved in tumor growth, progression, and angiogenesis .


Molecular Structure Analysis

The molecular formula of O-Demethyl Vandetanib-d4 is C21H22BrFN4O2 and its molecular weight is 461.33 .


Chemical Reactions Analysis

Vandetanib, the parent compound of O-Demethyl Vandetanib-d4, undergoes several metabolic reactions. These include N-oxide formation, N-demethylation, α-carbonyl formation, and α-hydroxylation. In vivo, it also undergoes direct conjugation with glucuronic acid .

Safety And Hazards

Vandetanib, the parent compound, can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed .

Future Directions

Vandetanib, the parent compound, is currently being studied in several clinical trials for its efficacy in treating various types of cancer . The future of O-Demethyl Vandetanib-d4 will likely depend on the outcomes of these studies and its potential applications in medical research .

properties

IUPAC Name

4-(4-bromo-2-fluoroanilino)-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRILWHQVZXWIN-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1C)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Demethyl Vandetanib-d4

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